molecular formula C8H15NO2 B123322 N-(4-Hydroxycyclohexyl)acetamide CAS No. 23363-88-4

N-(4-Hydroxycyclohexyl)acetamide

Cat. No.: B123322
CAS No.: 23363-88-4
M. Wt: 157.21 g/mol
InChI Key: HWAFCRWGGRVEQL-UHFFFAOYSA-N
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Description

N-(4-Hydroxycyclohexyl)acetamide: is an organic compound with the molecular formula C8H15NO2. It is commonly constituted by two diastereomers: cis- and trans-isomers.

Scientific Research Applications

N-(4-Hydroxycyclohexyl)acetamide has diverse applications in scientific research:

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification, with a GHS07 pictogram and a warning signal word . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions for N-(4-Hydroxycyclohexyl)acetamide could involve further exploration of its cis-trans epimerization mechanism, which could help obtain more of the trans-isomer by controlling the reaction conditions . This is significant as only the trans-isomer is an important medical intermediate, which could be used to synthesize many kinds of medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Hydroxycyclohexyl)acetamide can be synthesized through the catalytic hydrogenation of 4-acetamide-phenol. The reaction typically involves the use of a catalyst such as Raney-Nickel under an atmosphere of hydrogen . The reaction conditions, including temperature and pressure, are optimized to favor the formation of the desired isomer.

Industrial Production Methods: In industrial settings, the separation of cis- and trans-isomers is crucial. Conventional methods such as column chromatography and crystallization are employed, although they may have limitations in terms of yield and solvent consumption . Recent advancements have shown that using Raney-Nickel as a catalyst can improve the efficiency of cis-trans epimerization, thereby enhancing the production of the trans-isomer .

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Hydroxyphenylacetamide
  • 4-Acetamidocyclohexanone
  • trans-4-Aminocyclohexanol hydrochloride

Comparison: N-(4-Hydroxycyclohexyl)acetamide is unique due to its ability to undergo cis-trans epimerization, which is not commonly observed in similar compounds. This property makes it a valuable intermediate in the synthesis of specific pharmaceuticals.

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFCRWGGRVEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946032, DTXSID701282648
Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
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Record name N-(trans-4-Hydroxycyclohexyl)acetamide
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23363-88-4, 27489-60-7
Record name N-(4-Hydroxycyclohexyl)acetamide
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Record name N-(4-Hydroxycyclohexyl)acetamide
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Record name trans-N-(4-Hydroxycyclohexyl)acetamide
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Record name 27489-60-7
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Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
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Record name N-(trans-4-Hydroxycyclohexyl)acetamide
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Record name N-(4-hydroxycyclohexyl)acetamide
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Record name trans-N-(4-hydroxycyclohexyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the cis-trans isomerism in N-(4-hydroxycyclohexyl)acetamide?

A1: The cis and trans isomers of this compound can exhibit different biological activities. While the provided research focuses on the optimization of the cis-trans epimerization process using Raney-Ni catalyst [], it highlights the importance of controlling isomer ratios for potential applications. Different isomers may interact differently with biological targets, impacting their effectiveness.

Q2: How is this compound metabolized in dogs?

A2: Research indicates that dogs primarily metabolize this compound into trans-N-(4-hydroxycyclohexyl)acetamide []. This biotransformation highlights the role of enzymatic activity in converting the parent compound into a metabolite. Understanding the metabolic pathways of a compound is crucial for assessing its potential efficacy and safety profile.

Q3: What methods are used to analyze this compound and its metabolites?

A3: Studies utilize a combination of analytical techniques for the detection and quantification of this compound and its metabolites. Gas chromatography is employed for analyzing the parent compound in biological samples [], while high-pressure liquid chromatography is used for quantifying the main metabolite, trans-N-(4-hydroxycyclohexyl)acetamide []. This demonstrates the importance of employing suitable analytical techniques for accurate characterization and quantification in research settings.

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